4-Isopropyl-2-methylthiazole
Overview
Description
4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinct peach flavor with vegetable and tropical notes. This compound is naturally present in various fruits such as durian, peach, and apricot, as well as in yeast extract, coriander seed oil, and roast meats .
Scientific Research Applications
4-Isopropyl-2-methylthiazole has diverse applications in scientific research:
Mechanism of Action
Target of Action
4-Isopropyl-2-methylthiazole, also known as Peach thiazole or Tropical thiazole , is primarily used as a flavoring agent . It is a sulfur-containing heterocyclic compound that imparts a distinct peach flavor with vegetable and tropical notes . The primary targets of this compound are the olfactory receptors in the nose that detect smell. When these receptors interact with the compound, they send signals to the brain, which interprets the signals as the distinct flavor associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylthiazole can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-methylthiazole with isopropylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles, alkylthiazoles.
Comparison with Similar Compounds
2-Isopropyl-4-methylthiazole: Similar in structure but with different substitution patterns.
4-Methyl-5-thiazoleethanol: Contains an additional hydroxyl group, leading to different chemical properties.
2-Ethyl-4-methylthiazole: Has an ethyl group instead of an isopropyl group, affecting its flavor profile
Uniqueness: 4-Isopropyl-2-methylthiazole is unique due to its distinct flavor profile and its presence in a wide range of natural sources. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-methyl-4-propan-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOJEUVLKLAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32272-52-9 | |
Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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